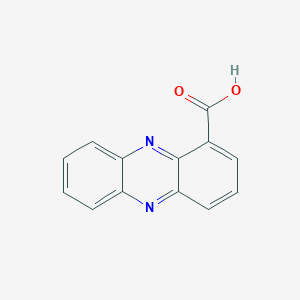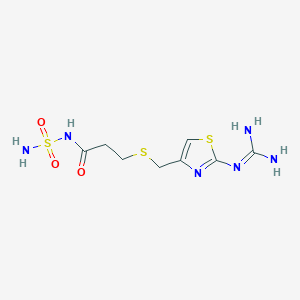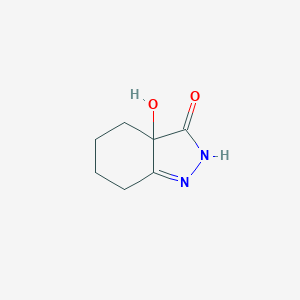
3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one, also known as HINT-1, is a small molecule that has been studied for its potential therapeutic applications. HINT-1 was first identified as a protein-binding partner of histidine triad nucleotide-binding protein 1 (HINT1), a tumor suppressor protein. Since then, HINT-1 has been found to have various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one has also been found to interact with various proteins, including HINT1, p53, and Bcl-2, which may contribute to its biological effects.
Biochemische Und Physiologische Effekte
3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one has also been found to protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one in lab experiments is its small size, which allows for easy synthesis and modification. 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one also has a relatively simple structure, which makes it easier to study its biological effects. However, one limitation of using 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one research, including:
1. Further investigation of the mechanism of action of 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one, including its interactions with various proteins and signaling pathways.
2. Development of more efficient synthesis and purification methods for 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one.
3. Exploration of the potential therapeutic applications of 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one in various fields, including cancer, inflammation, and neurodegenerative diseases.
4. Investigation of the pharmacokinetics and pharmacodynamics of 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one in animal models and humans.
5. Development of novel 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one derivatives with improved solubility and bioavailability.
In conclusion, 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one is a small molecule with potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Synthesemethoden
3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one can be synthesized through a multistep process involving the reaction of 2-aminobenzoyl hydrazine with ethyl acetoacetate, followed by cyclization and reduction. The yield of 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one can be improved by optimizing the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one has been found to inhibit tumor growth and induce apoptosis in cancer cells. Inflammation is also an important target for 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one research, as it has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. In the field of neurodegenerative diseases, 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one has been found to protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent.
Eigenschaften
CAS-Nummer |
107398-92-5 |
|---|---|
Produktname |
3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one |
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one |
InChI |
InChI=1S/C7H10N2O2/c10-6-7(11)4-2-1-3-5(7)8-9-6/h11H,1-4H2,(H,9,10) |
InChI-Schlüssel |
SOUBFTDOTKCCNB-UHFFFAOYSA-N |
SMILES |
C1CCC2(C(=NNC2=O)C1)O |
Kanonische SMILES |
C1CCC2(C(=NNC2=O)C1)O |
Synonyme |
3H-Indazol-3-one, 2,3a,4,5,6,7-hexahydro-3a-hydroxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



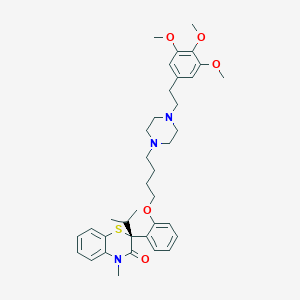
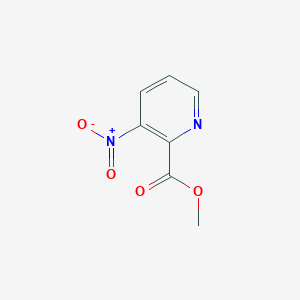
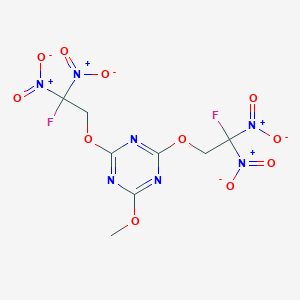

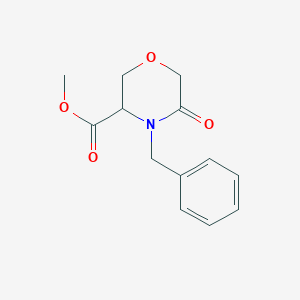
![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)
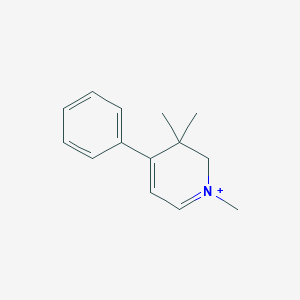
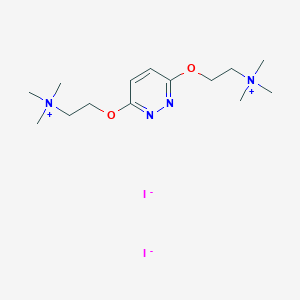

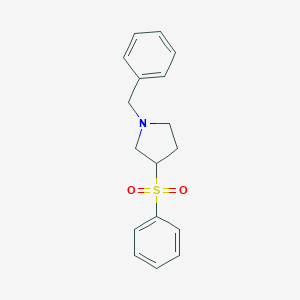
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
